![molecular formula C19H22N6O2 B2930567 (5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone CAS No. 2034445-36-6](/img/structure/B2930567.png)
(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 5-methylisoxazole, a piperazine, and a tetrahydropyrazino[1,2-b]indazole. These groups are common in many biologically active compounds and could potentially impart interesting properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the individual rings followed by their connection via the methanone group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The presence of multiple rings in the compound suggests that it could exhibit interesting structural properties. For example, the isoxazole ring could participate in hydrogen bonding, while the piperazine and indazole rings could contribute to the overall conformation and flexibility of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the isoxazole ring could be opened under acidic or basic conditions, while the piperazine ring could be alkylated or acylated .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the isoxazole ring could increase its polarity, while the piperazine and indazole rings could enhance its lipophilicity .Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
- Novel pyrazole and isoxazole derivatives, similar to the requested compound, have shown promising antibacterial and antifungal activities. These compounds have been tested against various bacteria like S. aureus, E. coli, and fungi such as C. albicans, exhibiting good activity in these areas (Sanjeeva et al., 2022).
Anticancer and Antimicrobial Agents
- Isoxazole and isothiazole derivatives, related to the compound , have been studied for their synergistic effects with antitumor drugs. These compounds showed a synergetic effect when used in combination with Temozolomid, a drug used in brain tumor chemotherapy (Kletskov et al., 2018).
Molecular Interaction Studies
- A study of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, an antagonist at the CB1 cannabinoid receptor, involved molecular interaction analyses. Such studies are crucial for understanding receptor-ligand interactions, which is key for drug development (Shim et al., 2002).
Synthesis and Characterization
- The synthesis and characterization of novel compounds related to the requested compound, such as 4-Indazolyl-1,3,4-trisubstituted pyrazole derivatives, contribute significantly to the expansion of chemical libraries for potential pharmaceutical applications (Hote & Lokhande, 2014).
Inverse Agonist Activity
- Some compounds closely related to the requested molecule have been shown to act as inverse agonists at specific receptors, such as the human cannabinoid CB1 receptor. This activity is crucial in understanding the modulation of receptor activity for therapeutic purposes (Landsman et al., 1997).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-13-12-16(22-27-13)19(26)24-10-8-23(9-11-24)18-17-14-4-2-3-5-15(14)21-25(17)7-6-20-18/h6-7,12H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJNNXMJLUYQMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.